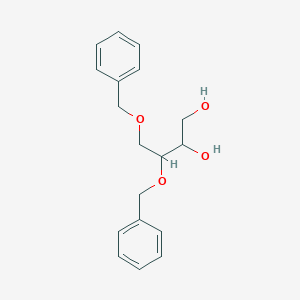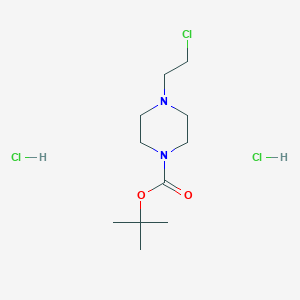
2,3,6,7,10,11-Hexapropoxytriphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexapropoxytriphenylene is an organic compound with the molecular formula C36H48O6. It belongs to the class of triphenylene derivatives, which are known for their unique structural and electronic properties. This compound is characterized by the presence of six propoxy groups attached to the triphenylene core, making it a highly substituted aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexapropoxytriphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the hydroxyl groups by propoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to reflux to drive the reaction to completion, followed by purification steps such as recrystallization or column chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
2,3,6,7,10,11-Hexapropoxytriphenylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the propoxy groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted triphenylene derivatives depending on the nucleophile used.
科学的研究の応用
2,3,6,7,10,11-Hexapropoxytriphenylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of liquid crystal displays and other electronic devices due to its unique electronic properties.
作用機序
The mechanism of action of 2,3,6,7,10,11-Hexapropoxytriphenylene involves its interaction with various molecular targets and pathways. The compound can interact with cellular components such as proteins and nucleic acids, leading to changes in cellular functions. Its unique electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical pathways.
類似化合物との比較
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A precursor to 2,3,6,7,10,11-Hexapropoxytriphenylene, characterized by the presence of hydroxyl groups instead of propoxy groups.
2,3,6,7,10,11-Hexaaminotriphenylene: Contains amino groups instead of propoxy groups, leading to different chemical and biological properties.
2,3,6,7,10,11-Hexaalkoxytriphenylenes: A class of compounds with various alkoxy groups, each exhibiting unique properties depending on the alkyl chain length and substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern with propoxy groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices.
特性
分子式 |
C36H48O6 |
|---|---|
分子量 |
576.8 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexapropoxytriphenylene |
InChI |
InChI=1S/C36H48O6/c1-7-13-37-31-19-25-26(20-32(31)38-14-8-2)28-22-34(40-16-10-4)36(42-18-12-6)24-30(28)29-23-35(41-17-11-5)33(21-27(25)29)39-15-9-3/h19-24H,7-18H2,1-6H3 |
InChIキー |
DNYKDFPRHVZFDT-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCC)OCCC)OCCC)OCCC)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)
![2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide](/img/structure/B14779453.png)


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one](/img/structure/B14779460.png)


![(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)
